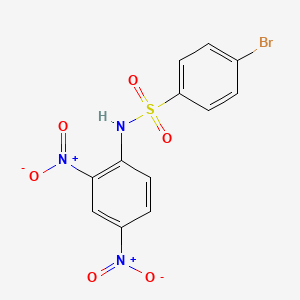
4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two nitro groups, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of bromobenzene to produce 1-bromo-2,4-dinitrobenzene . This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and improve safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups facilitates nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide, typically under reflux conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: The major products are aromatic amines.
Oxidation: Sulfonic acids are the primary products.
Scientific Research Applications
4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is employed in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions . The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dinitrobenzene: Shares the bromine and nitro groups but lacks the sulfonamide group.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar analytical applications.
4-Bromo-1,3-dinitrobenzene: Similar structure but different positioning of nitro groups.
Uniqueness
4-Bromo-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
CAS No. |
61072-74-0 |
|---|---|
Molecular Formula |
C12H8BrN3O6S |
Molecular Weight |
402.18 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrN3O6S/c13-8-1-4-10(5-2-8)23(21,22)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI Key |
WFXYUWYLQSAGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















